molecular formula C16H14N2O B372991 (3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE CAS No. 95059-99-7

(3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B372991
CAS No.: 95059-99-7
M. Wt: 250.29g/mol
InChI Key: WTWUUYLWHWEIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an imino group attached to the indole ring, which is further substituted with a 2,4-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2,4-dimethylaniline with isatin under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-[(2,4-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-thione
  • (3E)-3-[(2,4-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imino group, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

95059-99-7

Molecular Formula

C16H14N2O

Molecular Weight

250.29g/mol

IUPAC Name

3-(2,4-dimethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H14N2O/c1-10-7-8-13(11(2)9-10)17-15-12-5-3-4-6-14(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)

InChI Key

WTWUUYLWHWEIHH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC2=O)C

Origin of Product

United States

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